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Compound of Interest

Compound Name: (x)-LY367385

Cat. No.: B1675680

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a
plausible synthetic route for (*)-LY367385, a racemic compound of the selective mGlula
receptor antagonist, LY367385. This document details the key chemical properties, outlines a
step-by-step synthetic pathway based on established organic chemistry principles, and
includes relevant quantitative data and experimental methodologies. Visual diagrams
generated using Graphviz are provided to illustrate the synthetic workflow.

Chemical Structure and Properties

(¥)-LY367385, with the systematic IUPAC name (x)-a-Amino-4-carboxy-2-methylbenzeneacetic
acid, is a notable antagonist of the metabotropic glutamate receptor 1a (mGIuR1a). Its
chemical and physical properties are summarized in the table below.
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Property Value Reference(s)

(x)-a-Amino-4-carboxy-2-
IUPAC Name ) ) [1]
methylbenzeneacetic acid

CAS Number 198419-90-8 [11[2]
Molecular Formula C10H11NOa4 [1]
Molecular Weight 209.2 g/mol [1]
SMILES g;lé;:hf)C:l;C(C:C(C:CDC(O): ]
Appearance Solid [1]
Purity =298% [1]

Proposed Synthesis of (*)-LY367385

A plausible synthetic route for (*)-LY367385 can be conceptualized through a multi-step
process, beginning with the formation of a key intermediate, 2-methylterephthalic acid, followed
by transformations to introduce the a-amino acid moiety. Two potential pathways for the
introduction of the amino group are presented: one via a-bromination followed by amination,
and the other utilizing the Strecker synthesis.

Synthesis of the Key Intermediate: 4-Formyl-3-
methylbenzoic acid

The synthesis commences with the selective oxidation of a commercially available starting
material, such as 2,4-dimethylbenzoic acid, to yield 2-methylterephthalic acid. This intermediate
can then be selectively reduced to the corresponding aldehyde, 4-formyl-3-methylbenzoic acid,
which serves as a crucial precursor for the subsequent amino acid synthesis steps.

Pathway A: a-Bromination and Amination

This pathway involves the conversion of the phenylacetic acid derivative to an a-bromo acid,
which is then displaced by an amino group.
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Intermediate Synthesis
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Caption: Proposed synthesis of (*)-LY367385 via a-bromination and amination.

Experimental Protocol for Pathway A (Hypothetical):

o Step 1: a-Bromination (Hell-Volhard-Zelinskii Reaction). 4-(Bromomethyl)benzoic acid would

be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a

radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under

reflux to yield the a-bromo derivative.

e Step 2: Amination. The resulting a-bromo-4-carboxy-2-methylphenylacetic acid would then

be reacted with an excess of ammonia in a polar solvent to displace the bromide and form
the racemic a-amino acid, (*)-LY367385.

Pathway B: Strecker Synthesis

An alternative and widely used method for a-amino acid synthesis is the Strecker synthesis,

which begins with an aldehyde.

4-Formyl-3-methylbenzoic acid

NHs, KCN
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Caption: Proposed synthesis of (¥)-LY367385 via the Strecker synthesis.

Experimental Protocol for Pathway B (Hypothetical):

Step 1: Formation of a-Aminonitrile. 4-Formyl-3-methylbenzoic acid would be reacted with
ammonia and potassium cyanide in an aqueous solution. The aldehyde first reacts with
ammonia to form an imine, which is then attacked by the cyanide ion to form the
corresponding a-aminonitrile.

Step 2: Hydrolysis. The a-aminonitrile intermediate would then be hydrolyzed under acidic
conditions (e.g., by heating with aqueous hydrochloric acid) to convert the nitrile group into a
carboxylic acid, yielding (*)-LY367385.

Pharmacological Data

(¥)-LY367385 is an antagonist of the metabotropic glutamate receptor 1a (mGluR1a). It

selectively inhibits phosphoinositide (PI) hydrolysis in cells expressing mGluR1a.

Parameter Value Cell Line Assay Reference(s)
AV-12 cells o
_ Phosphoinositide
ICso 19 uM expressing ]
(PI) hydrolysis
mGIuR1a
AV-12 cells N
) Phosphoinositide
ICso >300 pM expressing ] [1]
(PI) hydrolysis
MGIuRb5a

Experimental Protocol: Phosphoinositide (PI1) Hydrolysis Assay (General)

A typical phosphoinositide hydrolysis assay to determine the ICso value would involve the

following steps:

¢ Cell Culture and Labeling: AV-12 cells stably expressing either mGluR1a or mGluR5a are
cultured and labeled with [2H]myo-inositol.

o Compound Treatment: The cells are pre-incubated with varying concentrations of (£)-
LY367385.
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e Agonist Stimulation: The cells are then stimulated with a suitable mGIluR agonist (e.g.,
quisqualate) to induce phosphoinositide hydrolysis.

o Extraction and Quantification: The reaction is stopped, and the inositol phosphates are
extracted. The amount of [®H]inositol phosphates is quantified using liquid scintillation
counting.

o Data Analysis: The concentration of (*)-LY367385 that inhibits 50% of the agonist-induced PI
hydrolysis (ICso) is calculated by fitting the data to a dose-response curve.

Conclusion

This guide has provided a detailed overview of the chemical structure and plausible synthetic
routes for (*)-LY367385. The proposed synthetic pathways, based on well-established
chemical reactions, offer a framework for its laboratory-scale preparation. The presented
pharmacological data underscores its significance as a selective mGluR1a antagonist, making
it a valuable tool for research in neuroscience and drug development. The detailed
experimental protocols serve as a foundation for researchers aiming to synthesize or evaluate
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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